molecular formula C19H21ClN4O5S B2777498 N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 872722-71-9

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2777498
CAS No.: 872722-71-9
M. Wt: 452.91
InChI Key: DAOMNWJIBMNKHG-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a sulfonyl group, an oxazinan ring, and a pyridinylmethyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps, including the formation of the oxazinan ring and the introduction of the sulfonyl and pyridinylmethyl groups. One common approach is to start with the chlorophenyl sulfonyl chloride, which reacts with an appropriate amine to form the sulfonamide intermediate. This intermediate then undergoes cyclization to form the oxazinan ring. The final step involves the reaction of the oxazinan intermediate with pyridinylmethyl oxalamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • N1-((3-((4-bromophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
  • N1-((3-((4-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Uniqueness

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject for research and development.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O5S/c20-14-5-7-16(8-6-14)30(27,28)24-10-3-11-29-17(24)13-23-19(26)18(25)22-12-15-4-1-2-9-21-15/h1-2,4-9,17H,3,10-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOMNWJIBMNKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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